molecular formula C20H16Cl2O3 B15109981 2-[(2,4-Dichlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one

2-[(2,4-Dichlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one

Cat. No.: B15109981
M. Wt: 375.2 g/mol
InChI Key: ORIUCDURGVKFMK-OCKHKDLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,4-Dichlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one is a chemical compound with the molecular formula C20H16Cl2O3 and a molecular weight of 375.2452 g/mol . This compound is known for its unique structural features, which include a benzo[b]furan core substituted with a 2,4-dichlorophenyl group and a 3-methylbut-2-enyloxy group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-[(2,4-Dichlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one typically involves the reaction of 2,4-dichlorobenzaldehyde with 6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization .

Chemical Reactions Analysis

2-[(2,4-Dichlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one undergoes various types of chemical reactions, including:

Scientific Research Applications

2-[(2,4-Dichlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-[(2,4-Dichlorophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one can be compared with other similar compounds, such as:

    2-[(2,4-Dichlorophenyl)methylene]-benzo[b]furan-3-one: This compound lacks the 3-methylbut-2-enyloxy group, which may affect its chemical reactivity and biological activity.

    6-(3-Methylbut-2-enyloxy)benzo[b]furan-3-one: This compound lacks the 2,4-dichlorophenyl group, which may influence its overall properties and applications.

    2-[(2,4-Dichlorophenyl)methylene]-6-methoxybenzo[b]furan-3-one:

Properties

Molecular Formula

C20H16Cl2O3

Molecular Weight

375.2 g/mol

IUPAC Name

(2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one

InChI

InChI=1S/C20H16Cl2O3/c1-12(2)7-8-24-15-5-6-16-18(11-15)25-19(20(16)23)9-13-3-4-14(21)10-17(13)22/h3-7,9-11H,8H2,1-2H3/b19-9-

InChI Key

ORIUCDURGVKFMK-OCKHKDLRSA-N

Isomeric SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2)C

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.